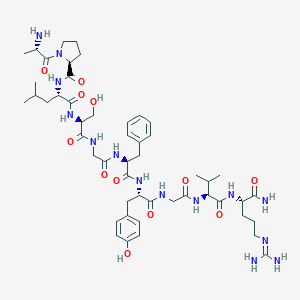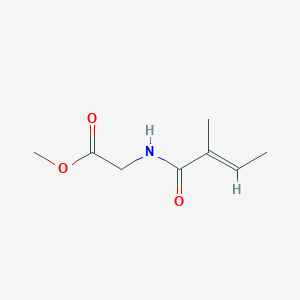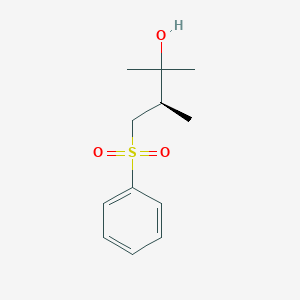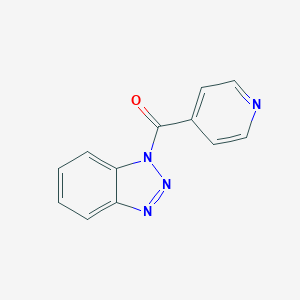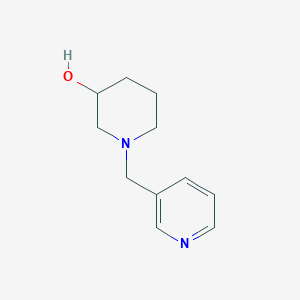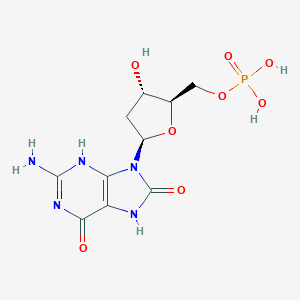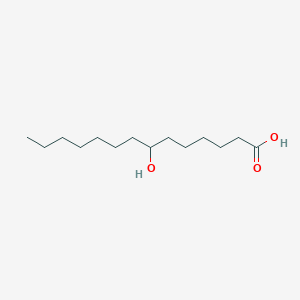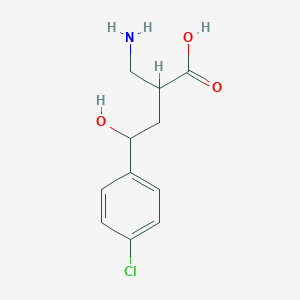
2-Aminomethyl-4-(4-chlorophenyl)-4-hydroxybutyric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Aminomethyl-4-(4-chlorophenyl)-4-hydroxybutyric acid, also known as Baclofen, is a medication that is primarily used to treat muscle spasticity in people with multiple sclerosis, cerebral palsy, spinal cord injuries, or other neurological disorders. Baclofen is a derivative of gamma-aminobutyric acid (GABA), a neurotransmitter that inhibits the activity of neurons in the brain and spinal cord. Baclofen functions as a GABA receptor agonist, which means that it activates the GABA receptors in the body, leading to a decrease in the activity of the neurons that cause muscle spasticity.
Wirkmechanismus
2-Aminomethyl-4-(4-chlorophenyl)-4-hydroxybutyric acid functions as a GABA receptor agonist, which means that it activates the GABA receptors in the body. This leads to an increase in the inhibitory activity of the neurons that cause muscle spasticity, resulting in a decrease in muscle tone and spasticity. 2-Aminomethyl-4-(4-chlorophenyl)-4-hydroxybutyric acid also has an analgesic effect, which means that it can reduce pain by inhibiting the activity of pain-sensing neurons in the spinal cord.
Biochemische Und Physiologische Effekte
2-Aminomethyl-4-(4-chlorophenyl)-4-hydroxybutyric acid has a number of biochemical and physiological effects on the body. In addition to its muscle-relaxing and analgesic effects, 2-Aminomethyl-4-(4-chlorophenyl)-4-hydroxybutyric acid can also cause sedation, drowsiness, and dizziness. 2-Aminomethyl-4-(4-chlorophenyl)-4-hydroxybutyric acid can also cause gastrointestinal side effects, such as nausea, vomiting, and constipation. 2-Aminomethyl-4-(4-chlorophenyl)-4-hydroxybutyric acid has been shown to have a low potential for abuse and dependence, making it a relatively safe medication for long-term use.
Vorteile Und Einschränkungen Für Laborexperimente
2-Aminomethyl-4-(4-chlorophenyl)-4-hydroxybutyric acid has several advantages for use in lab experiments. It is a well-studied medication with a known mechanism of action, making it a useful tool for studying the effects of GABA receptor agonists on the body. 2-Aminomethyl-4-(4-chlorophenyl)-4-hydroxybutyric acid is also relatively safe and has a low potential for abuse and dependence, making it suitable for long-term use in animal studies.
However, there are also limitations to using 2-Aminomethyl-4-(4-chlorophenyl)-4-hydroxybutyric acid in lab experiments. 2-Aminomethyl-4-(4-chlorophenyl)-4-hydroxybutyric acid has a narrow therapeutic window, meaning that the difference between a therapeutic dose and a toxic dose is small. This can make it difficult to determine the optimal dose for use in lab experiments. 2-Aminomethyl-4-(4-chlorophenyl)-4-hydroxybutyric acid can also cause sedation and other side effects, which can confound the results of experiments.
Zukünftige Richtungen
There are several potential future directions for research on 2-Aminomethyl-4-(4-chlorophenyl)-4-hydroxybutyric acid. One area of interest is the use of 2-Aminomethyl-4-(4-chlorophenyl)-4-hydroxybutyric acid in the treatment of alcohol dependence. While some studies have shown promising results, more research is needed to determine the optimal dose and duration of treatment, as well as the potential side effects and long-term outcomes.
Another area of interest is the use of 2-Aminomethyl-4-(4-chlorophenyl)-4-hydroxybutyric acid in the treatment of other neurological disorders, such as epilepsy and Parkinson's disease. While there is some evidence to suggest that 2-Aminomethyl-4-(4-chlorophenyl)-4-hydroxybutyric acid may be effective in reducing seizures and improving motor function in people with these disorders, more research is needed to confirm these findings.
Finally, there is interest in developing new GABA receptor agonists that have improved selectivity and potency compared to 2-Aminomethyl-4-(4-chlorophenyl)-4-hydroxybutyric acid. These new compounds could potentially have fewer side effects and be more effective in treating muscle spasticity and other neurological disorders.
Synthesemethoden
2-Aminomethyl-4-(4-chlorophenyl)-4-hydroxybutyric acid can be synthesized using a variety of methods, including the reaction of 4-chlorophenylacetonitrile with hydroxylamine to produce 4-chlorophenylacetonitrile oxime, which is then reacted with ethyl acetoacetate to produce ethyl 4-(4-chlorophenyl)-3-hydroxybutyrate. This compound is then converted to 2-Aminomethyl-4-(4-chlorophenyl)-4-hydroxybutyric acid by reacting it with ammonia in the presence of a palladium catalyst.
Wissenschaftliche Forschungsanwendungen
2-Aminomethyl-4-(4-chlorophenyl)-4-hydroxybutyric acid has been extensively studied in scientific research, with a particular focus on its potential therapeutic applications. 2-Aminomethyl-4-(4-chlorophenyl)-4-hydroxybutyric acid has been shown to be effective in reducing muscle spasticity, improving muscle function, and reducing pain in people with multiple sclerosis, cerebral palsy, and spinal cord injuries. 2-Aminomethyl-4-(4-chlorophenyl)-4-hydroxybutyric acid has also been studied as a potential treatment for alcohol dependence, with some studies showing promising results in reducing alcohol cravings and improving abstinence rates.
Eigenschaften
CAS-Nummer |
129238-76-2 |
|---|---|
Produktname |
2-Aminomethyl-4-(4-chlorophenyl)-4-hydroxybutyric acid |
Molekularformel |
C11H14ClNO3 |
Molekulargewicht |
243.68 g/mol |
IUPAC-Name |
2-(aminomethyl)-4-(4-chlorophenyl)-4-hydroxybutanoic acid |
InChI |
InChI=1S/C11H14ClNO3/c12-9-3-1-7(2-4-9)10(14)5-8(6-13)11(15)16/h1-4,8,10,14H,5-6,13H2,(H,15,16) |
InChI-Schlüssel |
TWCFJIPRJZKMBG-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(CC(CN)C(=O)O)O)Cl |
Kanonische SMILES |
C1=CC(=CC=C1C(CC(CN)C(=O)O)O)Cl |
Synonyme |
2-aminomethyl-4-(4-chlorophenyl)-4-hydroxybutyric acid AMPhB |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



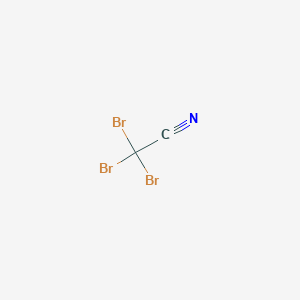
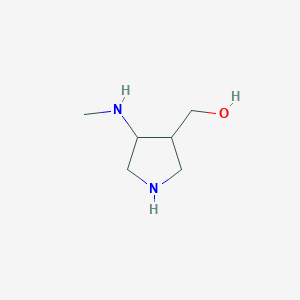
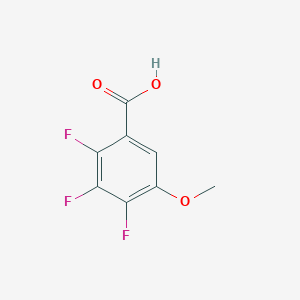
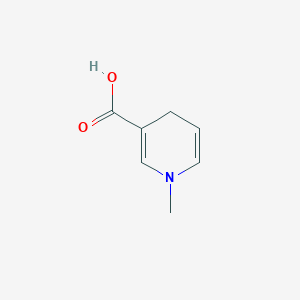
![Tetrahydro-2-[(2R)-1,1,2-trimethyl-3-(phenylsulfonyl)propoxy]-2H-pyran](/img/structure/B141535.png)
